molecular formula C8H5ClN2O3 B1271481 2-(Chloromethyl)-5-nitro-1,3-benzoxazole CAS No. 119198-10-6

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Cat. No. B1271481
CAS RN: 119198-10-6
M. Wt: 212.59 g/mol
InChI Key: AQZQGQKSWZXRCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family. It is a yellow-orange crystalline solid with a molecular weight of 208.6 g/mol. This compound is used in a variety of applications in the fields of biochemistry and pharmaceuticals, including as a synthetic intermediate, an analytical reagent, and a bioactive molecule. It is also used in the synthesis of other compounds, such as 2-chloro-5-nitro-1,3-benzoxazole-6-carboxylic acid.

Scientific Research Applications

Antitumor Agent Research

2-(Chloromethyl)-5-nitro-1,3-benzoxazole derivatives have been explored for their potential as antitumor agents, particularly targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). For instance, Karatas et al. (2021) synthesized some derivatives as novel candidate antitumor agents, finding two compounds with promising biological activity results. These compounds inhibited hTopo IIα and were more active than the reference drug etoposide, although they did not show significant cytotoxic activity on various cancer cell lines (Karatas et al., 2021).

Anthelmintic Activity

In the context of anthelmintic activities, Satyendra et al. (2015) synthesized novel 5-nitro-1, 3-benzoxazole derivatives, which showed potent anthelmintic molecules upon in vitro screening. These compounds, particularly compounds 1 and 4, demonstrated good inhibitory activity against β-tubulin, a target protein elite to parasites (Satyendra et al., 2015).

Antimicrobial Evaluation

Benzoxazole derivatives, including this compound, have been investigated for antimicrobial activities. Ertan-Bolelli et al. (2016) evaluated derivatives for their antimicrobial activities against a range of microorganisms, including Mycobacterium tuberculosis. Compounds in this study showed significant antimycobacterial activity and could serve as scaffolds for new potent drugs (Ertan-Bolelli et al., 2016).

DNA Topoisomerase Inhibition

Research by Oksuzoglu et al. (2008) demonstrated that benzoxazole derivatives, including those with a 5-nitro group, could inhibit eukaryotic DNA topoisomerase I and II. This inhibition suggests potential applications in cancer therapy, as these enzymes are crucial for DNA replication and cell division (Oksuzoglu et al., 2008).

Synthesis and Characterization

In addition to therapeutic applications, there is also research focused on the synthesis and characterization of this compound derivatives. Khodot et al. (2022) detailed a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles (Khodot et al., 2022).

properties

IUPAC Name

2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZQGQKSWZXRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377344
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119198-10-6
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-nitrophenol (10 g, 65 mmole) and ethyl chloroacetimidate hydrochloride (15.4 g, 97.5 mmole) were heated at reflux temperature in ethanol (100 ml) for 18 hours. The solvent was then removed by evaporation in vacuo and the residue recrystallised from ethanol to give the title compound, yield 9.0 g, m.p. 216°-217°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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